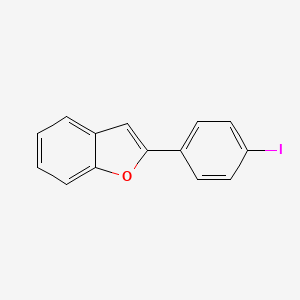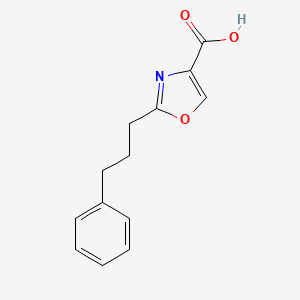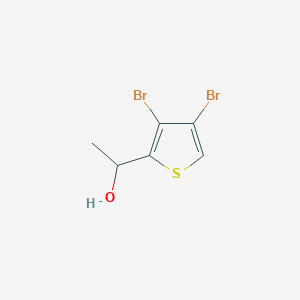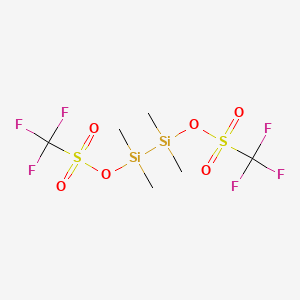
Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable component in pharmaceuticals and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate involves multiple steps, starting with the preparation of the thiophene ring. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of Functional Groups: The methyl, o-tolyloxy, acetamido, and trifluoromethyl groups are introduced through various substitution reactions.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a component in drug discovery.
Medicine: The compound’s unique structure could make it a candidate for pharmaceutical development, particularly in targeting specific biological pathways.
Industry: Its stability and electronic properties could make it useful in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-methyl-2-(2-(p-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate
- Methyl 4-methyl-2-(2-(m-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate
Uniqueness
Methyl 4-methyl-2-(2-(o-tolyloxy)acetamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and interactions with other molecules. This uniqueness can make it particularly valuable in applications where specific chemical properties are required.
Propriétés
Formule moléculaire |
C24H21F3N2O5S |
|---|---|
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
methyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H21F3N2O5S/c1-13-7-4-5-10-17(13)34-12-18(30)29-22-19(23(32)33-3)14(2)20(35-22)21(31)28-16-9-6-8-15(11-16)24(25,26)27/h4-11H,12H2,1-3H3,(H,28,31)(H,29,30) |
Clé InChI |
OIAFZAZHSWMTCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NC2=C(C(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12078723.png)

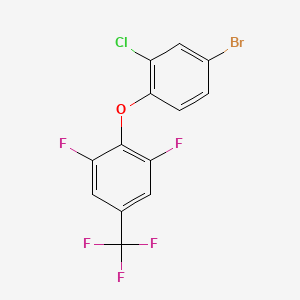
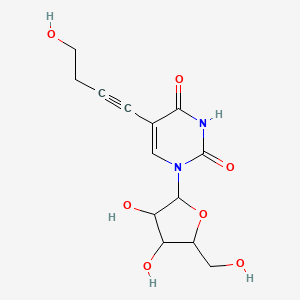

![Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12078754.png)
